

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxypyrimidine

Cat. No.: B117758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Amino-4,6-dimethoxypyrimidine**, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Molecular Data

2-Amino-4,6-dimethoxypyrimidine, a pyrimidine derivative, is a crucial building block in organic synthesis. Its chemical properties are foundational to its role in various chemical reactions.

Property	Value	Citations
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1] [2]
Molecular Weight	155.15 g/mol	[1] [2]
CAS Number	36315-01-2	[1]
Appearance	White crystal	[3]
Melting Point	94-96 °C	
IUPAC Name	4,6-dimethoxypyrimidin-2-amine	[2]

Experimental Protocols

The synthesis of **2-Amino-4,6-dimethoxypyrimidine** (ADM) can be achieved through various methods. Below are detailed experimental protocols for two common synthesis routes.

1. Synthesis via Methylation of 2-Amino-4,6-dihydroxypyrimidine

This method utilizes dimethyl carbonate as a non-toxic methylating agent.[\[4\]](#)

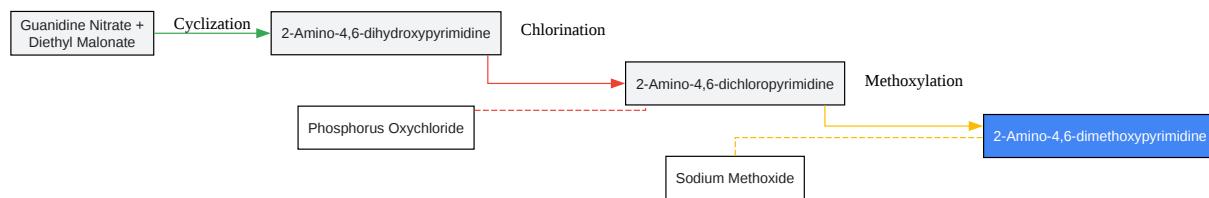
- Materials: 2-amino-4,6-dihydroxypyrimidine (ADH), dimethyl carbonate (DMC), potassium carbonate (K_2CO_3), tetrabutyl ammonium bromide (TBAB).
- Procedure:
 - In a reaction vessel, combine ADH, DMC, K_2CO_3 , and TBAB in a molar ratio of 1:5:3:0.1. [\[5\]](#)
 - Heat the mixture to 150°C.[\[5\]](#)
 - Maintain the reaction for 10 hours with continuous stirring.[\[5\]](#)
 - After cooling, the product can be isolated and purified using standard techniques such as recrystallization.

2. Multi-step Synthesis from Guanidine Nitrate and Diethyl Malonate

This industrial production method involves a series of reactions to yield the final product.[\[6\]](#)

- Step 1: Cyclization
 - React guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine.[\[3\]](#) [\[6\]](#)
- Step 2: Chlorination
 - The resulting 2-amino-4,6-dihydroxypyrimidine is reacted with a chlorinating agent like phosphorus oxychloride to produce 2-amino-4,6-dichloropyrimidine.[\[6\]](#)

- Step 3: Methylation
 - The 2-amino-4,6-dichloropyrimidine is then treated with a sodium methanol solution to yield **2-Amino-4,6-dimethoxypyrimidine**.^[6]


Applications in Research and Development

2-Amino-4,6-dimethoxypyrimidine is a versatile intermediate with significant applications in several fields:

- Agrochemicals: It is a critical intermediate in the synthesis of sulfonylurea herbicides, such as bensulfuron-methyl and nicosulfuron, which are known for their high efficiency and low toxicity.^{[3][7]}
- Pharmaceuticals: The compound has been explored for its potential as an antileishmanial agent.^{[4][7]} Antimony(III) complexes derived from it have shown inhibitory effects on glutathione reductase, indicating potential for drug development against parasitic diseases.^{[4][7]}
- Material Science: It is used in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.^[7]

Visualized Synthesis Pathway

The following diagram illustrates a common synthesis route for **2-Amino-4,6-dimethoxypyrimidine**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Amino-4,6-dimethoxypyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]
- 5. Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117758#2-amino-4-6-dimethoxypyrimidine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com